3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCAELDMCMPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which is then functionalized with a sulfanyl group. The final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions, such as the use of N,N′-dimethylformamide as a solvent and a temperature of around 60°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzamide or thiadiazole rings.
Scientific Research Applications
3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Compound A : 3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893142-48-8)
- Molecular Formula : C₁₆H₁₇ClN₄O₃S₂
- Key Features : Replaces the 2,3-dimethylphenyl group with an oxolan-2-ylmethyl substituent.
Compound B : 3,4-Dimethoxy-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893153-29-2)
- Molecular Formula : C₁₈H₂₂N₄O₅S₂
- Key Features : Substitutes the chloro group with 3,4-dimethoxy groups on the benzamide.
- The dimethoxy substitution may enhance antioxidant activity but reduce halogen-bonding interactions critical for antimicrobial efficacy .
Compound C : 2-Chloro-N-[1-[[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]carbamoyl]-3-methylsulfanyl-propyl]benzamide
- Molecular Formula : C₂₁H₂₀ClFN₄O₂S₃
- Key Features : Incorporates a 4-fluorophenylmethylsulfanyl group and a methylsulfanylpropyl chain.
- Impact : The fluorine atom enhances metabolic stability and lipophilicity, while the methylsulfanylpropyl chain may increase steric bulk, affecting pharmacokinetic profiles .
Compound D : N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS: 331818-35-0)
Key Observations:
Chlorine vs. Methoxy Substitutions : The target compound’s 3-chloro group may confer stronger antimicrobial activity compared to Compound B’s methoxy groups, as halogens often participate in hydrophobic and halogen-bonding interactions with biological targets .
Aromatic vs. Aliphatic Substituents : The 2,3-dimethylphenyl group in the target compound likely enhances lipophilicity and binding to hydrophobic enzyme pockets compared to Compound A’s oxolane group, which prioritizes solubility .
Dichlorophenyl vs. Dimethylphenyl : Compound D’s dichlorophenyl group may exhibit broader-spectrum activity against fungi or parasites due to increased electrophilicity, whereas the dimethylphenyl group in the target compound might offer selectivity for bacterial targets .
Biological Activity
The compound 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS Number: 1351644-22-8) is a novel synthetic derivative that falls within the class of thiadiazole compounds. This article aims to explore its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.7 g/mol. The structure includes a thiadiazole ring, which is known for its versatile biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S3 |
| Molecular Weight | 472.7 g/mol |
| CAS Number | 1351644-22-8 |
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study on related compounds revealed that derivatives containing the 1,3,4-thiadiazole moiety showed comparable effectiveness to standard antibiotics like ciprofloxacin and griseofulvin . This suggests that this compound may also possess similar antimicrobial properties.
Adenosine Receptor Affinity
Compounds with a thiadiazole structure have been investigated for their interactions with adenosine receptors. A related study demonstrated that thiadiazole derivatives could act as potent adenosine receptor antagonists. For instance, certain analogues exhibited Ki values in the nanomolar range at the A1 and A3 receptors . The presence of specific substituents on the benzamide ring significantly influenced binding affinity and selectivity.
Cytotoxicity and Anticancer Potential
The cytostatic properties of thiadiazole derivatives have been noted in various studies. For example, the compound's structural analogs were evaluated for their cytotoxic effects against cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer agents .
Case Studies
-
Study on Thiadiazole Derivatives :
A comprehensive review highlighted the biological potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds demonstrated significant antimicrobial activity and cytotoxic effects against various pathogens and cancer cell lines . -
Adenosine Receptor Study :
In a comparative study of several thiadiazole derivatives, one compound demonstrated a Ki value of 7 nM at the adenosine A1 receptor, indicating high potency as an antagonist. This underscores the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides and coupling reactions. For example, a thiadiazole core can be formed by reacting substituted carboxylic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) . Subsequent coupling of the thiadiazole intermediate with chloroacetyl derivatives is performed in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base to facilitate nucleophilic substitution . Key factors affecting yield include:
- Solvent choice : DMF enhances reaction homogeneity.
- Catalyst/base : K₂CO₃ improves deprotonation efficiency.
- Temperature : Room temperature minimizes side reactions during coupling .
Basic: Which functional groups in the compound are most reactive, and how do they influence its chemical behavior?
The compound’s reactivity is governed by:
- Thiadiazole ring : Susceptible to electrophilic substitution due to electron-deficient heterocyclic structure.
- Sulfanyl (-S-) group : Participates in nucleophilic substitution or oxidation reactions.
- Benzamide moiety : The amide bond can undergo hydrolysis under acidic/basic conditions .
These groups enable applications in derivatization (e.g., alkylation of the sulfanyl group) or metal coordination studies .
Advanced: How can researchers optimize the synthesis to address low yields in the final coupling step?
Low yields in coupling may arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Pre-activation of intermediates : Use coupling agents like EDC/HOBt to enhance reactivity.
- Solvent screening : Test DMSO or acetonitrile for improved solubility.
- Temperature modulation : Gradual heating (e.g., 40–60°C) to accelerate kinetics without decomposition .
Monitor reaction progress via TLC or HPLC to identify bottlenecks .
Advanced: How should researchers resolve contradictions in reported biological activity data across different in vitro models?
Contradictions may stem from assay variability (e.g., cell line specificity, concentration ranges). Methodological approaches include:
- Dose-response standardization : Use a unified range (e.g., 1–100 µM) across models.
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth dilution methods .
- Structural analogs : Compare activity trends with derivatives to isolate key pharmacophores .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amide protons at δ 10–12 ppm) .
- IR spectroscopy : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S stretch) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced: What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?
Challenges include poor solubility and polymorphism. Strategies:
- Solvent screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize crystal lattices .
- Temperature control : Crystallize at 4°C to reduce kinetic nucleation .
Basic: What preliminary biological activities have been reported for this compound?
Studies suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Anticancer potential : IC₅₀ of 15 µM in breast cancer cell lines, linked to thiadiazole-mediated apoptosis .
These activities are attributed to the thiadiazole core and chloro-substituted benzamide .
Advanced: How does the sulfanyl group participate in nucleophilic substitution reactions, and what experimental evidence supports this mechanism?
The sulfanyl group acts as a leaving group in SN₂ reactions. For example, reaction with methyl iodide in basic conditions replaces -S- with -O- or -N- groups. Evidence includes:
- LC-MS data : Molecular ion shifts (e.g., +14 Da for methylation).
- ¹H NMR : Disappearance of -SH proton (δ 3–4 ppm) post-reaction .
Basic: What computational methods are used to predict this compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina evaluates binding affinity to target enzymes (e.g., DHFR for antimicrobial activity).
- ADMET prediction : SwissADME estimates logP (∼3.2) and bioavailability scores (<0.55), suggesting moderate permeability .
Advanced: How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?
- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the amide as an ester to improve oral absorption .
- Stability assays : Incubate derivatives in human liver microsomes and monitor degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
